molecular formula C10H6Cl2N4O3 B11698277 5-[2-(2,5-dichlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2,5-dichlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698277
M. Wt: 301.08 g/mol
InChI Key: IRVXECKEERQEPH-UHFFFAOYSA-N
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Description

5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazinane ring and a hydrazinylidene group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
  • (3E)-3-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
  • Hydrazine, (2,5-dichlorophenyl)-

Uniqueness

Compared to similar compounds, 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique diazinane ring structure and the specific positioning of the dichlorophenyl and hydrazinylidene groups.

Properties

Molecular Formula

C10H6Cl2N4O3

Molecular Weight

301.08 g/mol

IUPAC Name

5-[(2,5-dichlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H6Cl2N4O3/c11-4-1-2-5(12)6(3-4)15-16-7-8(17)13-10(19)14-9(7)18/h1-3H,(H3,13,14,17,18,19)

InChI Key

IRVXECKEERQEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

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